AMPA Receptor Affinity: [1,5-a] vs. [1,2-a] Regioisomers — A Critical Selectivity Determinant
In a direct head-to-head comparison within the same study, two imidazoquinoxalinone regioisomers were evaluated for AMPA receptor binding affinity. The [1,2-a] regioisomer (compound 5a) demonstrated high affinity with a Ki of 0.057 μM, comparable to the reference antagonist NBQX (Ki = 0.060 μM). In contrast, the [1,5-a] regioisomer (compound 5b) showed no or weak affinity for the AMPA receptor [1]. This stark difference establishes that the [1,5-a] scaffold is unsuitable for AMPA-targeted programs, while simultaneously highlighting its orthogonal selectivity profile that avoids AMPA-related off-target effects—a critical advantage when optimizing for other targets such as Lck, PDE10A, or GABAA/BZ receptors.
| Evidence Dimension | AMPA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 5b (imidazo[1,5-a] regioisomer): no or weak affinity |
| Comparator Or Baseline | Compound 5a (imidazo[1,2-a] regioisomer): Ki = 0.057 μM; NBQX: Ki = 0.060 μM; YM90K (1a): Ki = 0.084 μM |
| Quantified Difference | Complete loss of measurable affinity for the [1,5-a] regioisomer relative to [1,2-a] |
| Conditions | [3H]AMPA binding assay using rat whole brain homogenate |
Why This Matters
For researchers pursuing targets other than AMPA receptors (e.g., Lck, PDE10A, BTK, GABAA), the [1,5-a] scaffold's lack of AMPA affinity represents a built-in selectivity feature that reduces the risk of AMPA-mediated off-target pharmacology, unlike the [1,2-a] scaffold.
- [1] Ohmori J et al. 8-(1H-Imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone and Related Compounds: Synthesis and Structure−Activity Relationships for the AMPA-type Non-NMDA Receptor. J Med Chem. 1997;40(13):2053–2063. View Source
